

Discovery and development of GSK484 as a

PAD4 inhibitor

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Compound of Interest

Compound Name: GSK484 hydrochloride

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An In-depth Technical Guide to the Discovery and Development of GSK484, a Potent PAD4 Inhibitor

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in various physiological and pathological processes by catalyzing the conversion of protein arginine residues to citrulline. This post-translational modification, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD4 activity has been strongly implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA), various cancers, and inflammatory conditions.[1][2] In RA, PAD4-mediated citrullination of joint proteins is believed to create neoantigens that trigger an autoimmune response.[1] Furthermore, PAD4 is essential for the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism where neutrophils release a web of decondensed chromatin and granular proteins to trap pathogens.[3][4] However, excessive NET formation (NETosis) can contribute to tissue damage, thrombosis, and inflammation in diseases such as sepsis, lupus, and cancer.[1][2]

The central role of PAD4 in these pathologies has made it an attractive therapeutic target. This has driven the development of specific inhibitors to modulate its activity. GSK484 has emerged as a potent, selective, and reversible inhibitor of PAD4, serving as a valuable chemical probe to investigate the enzyme's function and as a potential therapeutic agent.[1][5] This guide



provides a comprehensive overview of the discovery, mechanism of action, and development of GSK484.

Discovery and Mechanism of Action

Developed by GlaxoSmithKline, GSK484 is a benzoimidazole derivative identified through drug screening and optimization efforts.[6][7] It is a selective and reversible inhibitor that potently binds to the low-calcium form of the PAD4 enzyme.[1][8] This is in contrast to earlier irreversible inhibitors, such as Cl-amidine, which preferentially target the active, high-calcium conformation of PAD4.[7]

The inhibitory characteristics of GSK484 are:

- Reversible Binding: Mass spectrometry and dialysis have confirmed that GSK484 binds to PAD4 in a reversible manner.[7]
- Potency: It demonstrates high-affinity binding to PAD4 with an IC50 of 50 nM in the absence of calcium.[1][6][9] Its potency is reduced in the presence of calcium, with a reported IC50 of 250 nM at a 2 mM calcium concentration.[10]
- Selectivity: GSK484 is highly selective for PAD4 over other isoforms like PAD1, PAD2, and PAD3, as demonstrated in both cellular assays and with recombinant enzymes.[1][8] A related molecule, GSK106, is often used as a negative control due to its lack of inhibitory activity (IC50 > 100 μM).[1]
- Novel Binding Mode: Detailed crystallographic studies have revealed that GSK484 and its analogs bind to a novel conformation of the PAD4 active site. This binding induces a reordering of key residues (633-645) to form a β-hairpin structure that packs over the inhibitor.
 [1][7] This unique binding mode contributes to its high affinity and selectivity.

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of GSK484.

Table 1: In Vitro Potency and Selectivity of GSK484



Compound	Target	Condition	IC50	Reference(s)
GSK484	PAD4	No Calcium	50 nM	[1][6][8][10]
	PAD4	0.2 mM Calcium	~250 nM	[7][10]
	PAD4	2 mM Calcium	250 nM	[10]
	PAD1, PAD2, PAD3	N/A	Selective (Specific values not detailed)	[1][8]

| GSK106 (Negative Control) | PAD4 | N/A | $> 100 \mu M |[1]$ |

Table 2: Pharmacokinetic Profile of GSK484 in Preclinical Species

Species	Key Parameters	Reference(s)
Mouse & Rat	Favorable profile: Low- moderate clearance, good volume of distribution, and suitable half-life for in vivo studies.	[1][8]

| Mouse | Half-life (T1/2) of $3.8 \pm 1.5 \text{ h.}$ |[11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research conducted on GSK484.

Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay

This assay determines the direct inhibitory activity of a compound on recombinant PAD4.

 Materials: Recombinant human PAD4 enzyme, GSK484, assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT), a substrate such as N-α-benzoyl-L-arginine ethyl ester



(BAEE) or a fluorescent substrate (e.g., Z-Arg-AMC), detection reagents, and a 96- or 384-well microplate.[12][13]

- Preparation: Prepare serial dilutions of GSK484 in the assay buffer.
- Enzyme Incubation: Add diluted recombinant PAD4 to the wells of the microplate. Add the GSK484 dilutions or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at 37°C or room temperature.[12][13]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., BAEE).[13]
- Detection and Analysis: Incubate for a set time (e.g., 30 minutes) at 37°C.[12] The reaction
 can be measured by detecting the ammonia released from the BAEE substrate or by
 measuring fluorescence if a fluorogenic substrate is used.[6][12] Calculate the percent
 inhibition for each concentration and determine the IC50 value by fitting the data to a doseresponse curve.[12]

Protocol 2: Cellular PAD4 Inhibition Assay

This protocol assesses the ability of GSK484 to inhibit PAD4 activity within a cellular context.

- Cell Culture: Use cells expressing PAD4, such as HEK293 cells engineered to express FLAG-tagged PAD4 or primary neutrophils.[6][14]
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of GSK484 or vehicle control for a specified time (e.g., 20-60 minutes).[6][14]
- Cell Lysis: Lyse the cells using a suitable buffer (e.g., 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 0.4% NP40 with protease inhibitors).
- Citrullination Reaction: For cell lysates, initiate the citrullination reaction by adding calcium (e.g., 2 mM) and incubate for 30 minutes at 37°C.[6]
- Detection: Analyze the inhibition of citrullination of specific proteins (like histones) via
 Western blot using anti-citrullinated histone antibodies (e.g., anti-citH3).



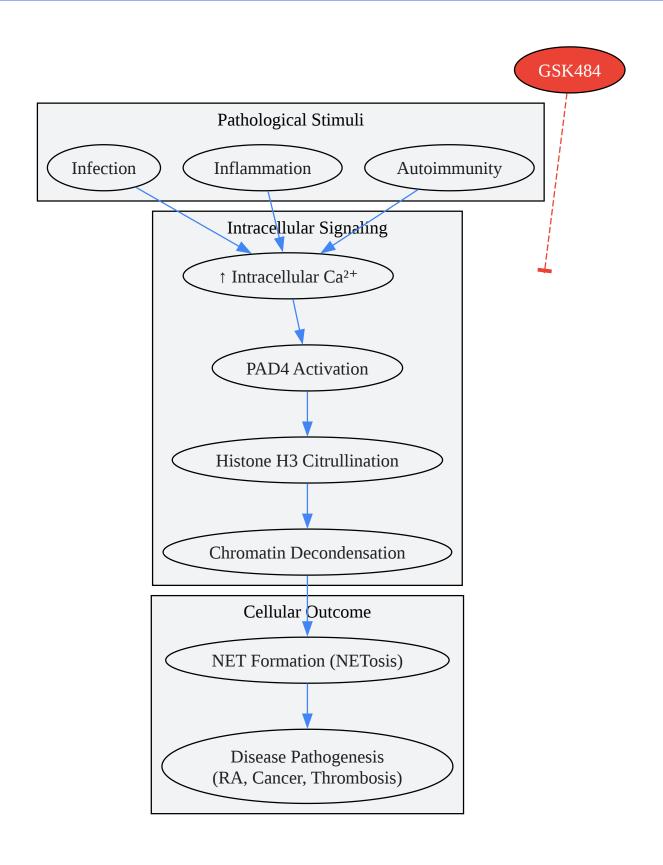
Protocol 3: Neutrophil Extracellular Trap (NET) Formation Assay

This assay evaluates the effect of GSK484 on NETosis, a key downstream effect of PAD4 activation.

- Neutrophil Isolation: Isolate primary neutrophils from fresh human or mouse blood.
- Cell Seeding and Treatment: Seed the isolated neutrophils onto coverslips or plates and allow them to adhere. Pre-treat the cells with various concentrations of GSK484 or vehicle for 30-60 minutes.[14]
- NET Induction: Stimulate NETosis by adding an inducing agent such as Phorbol 12-myristate 13-acetate (PMA), ionomycin, or bacteria (e.g., S. aureus). Incubate for 3-4 hours at 37°C.
 [12][13][14]
- Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block non-specific binding.[12][14]
- Visualization and Quantification: Stain for NET components. Typically, this involves using an antibody against a citrullinated protein like citrullinated histone H3 (citH3) and a DNA stain (e.g., DAPI).[12] Visualize the NETs using fluorescence microscopy and quantify the extent of NET formation.

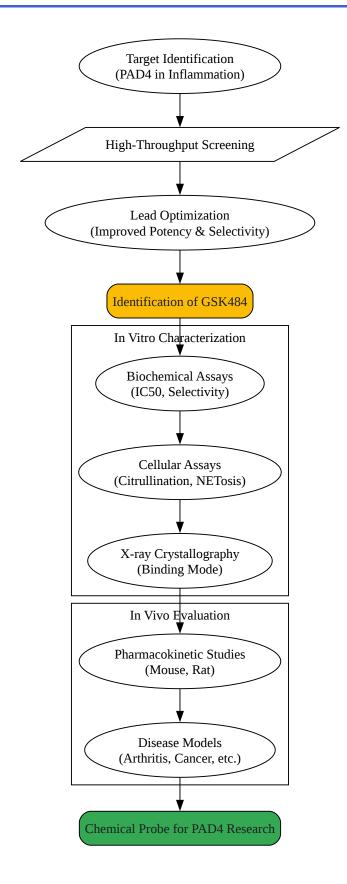
Visualizations: Pathways and Workflows





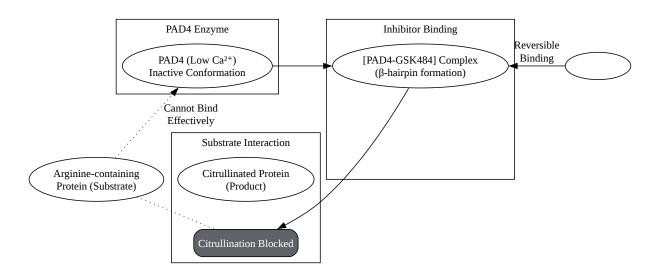
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In Vivo Studies and Therapeutic Potential

GSK484's favorable pharmacokinetic profile has enabled its extensive use as an in vivo tool to probe the function of PAD4 in various disease models.[1][8] Administration of GSK484 has been shown to be effective in mitigating disease pathology across a range of conditions:

- Cancer: In mouse models of colorectal cancer, GSK484 treatment increased the
 radiosensitivity of tumor cells, promoted DNA double-strand breaks, and inhibited NET
 formation both in vitro and in vivo.[15][16] It has also been shown to prevent cancerassociated kidney injury in mice by suppressing tumor-induced NETosis.[6][17]
- Inflammatory and Autoimmune Diseases: GSK484 has been investigated for its anti-inflammatory effects.[5] In a mouse model of colitis, it diminished NETs in the colon mucosa.
 [11] In collagen-induced arthritis (CIA) models, GSK484 administration reduced arthritis severity and decreased macrophage infiltration.[15]



 Cardiovascular and Organ Injury: The inhibitor has shown protective effects in models of myocardial infarction, ischemia-reperfusion injury, and deep vein thrombosis by limiting NET formation and inflammation.[1][18]

These studies collectively demonstrate that pharmacological inhibition of PAD4 with GSK484 is sufficient to disrupt NET formation in vivo, leading to therapeutic benefits in preclinical models of human diseases.

Conclusion

GSK484 is a well-characterized, potent, and selective reversible inhibitor of PAD4. Its unique mechanism of binding to the low-calcium form of the enzyme and the extensive data validating its activity in vitro and in vivo have established it as an indispensable chemical probe for the scientific community.[1] Research utilizing GSK484 has provided critical insights into the role of PAD4-mediated citrullination and NETosis in immunity, cancer, and autoimmune diseases. The promising results from numerous preclinical studies underscore the therapeutic potential of PAD4 inhibition and pave the way for the development of novel treatments for a host of debilitating conditions.

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